molecular formula C23H18F3N3O B3000643 7-(((6-Methylpyridin-2-yl)amino)(4-(trifluoromethyl)phenyl)methyl)quinolin-8-ol CAS No. 308294-79-3

7-(((6-Methylpyridin-2-yl)amino)(4-(trifluoromethyl)phenyl)methyl)quinolin-8-ol

Cat. No.: B3000643
CAS No.: 308294-79-3
M. Wt: 409.412
InChI Key: HUHLXTYKRKEJDP-UHFFFAOYSA-N
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Description

7-{[(6-methylpyridin-2-yl)amino][4-(trifluoromethyl)phenyl]methyl}quinolin-8-ol is a complex organic compound with a molecular formula of C23H18F3N3O This compound is characterized by its unique structure, which includes a quinoline core, a trifluoromethyl group, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{[(6-methylpyridin-2-yl)amino][4-(trifluoromethyl)phenyl]methyl}quinolin-8-ol typically involves multiple steps, starting with the preparation of the quinoline core. This can be achieved through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts . The introduction of the trifluoromethyl group is usually accomplished via a nucleophilic substitution reaction using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates . The final step involves the coupling of the pyridine moiety through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-{[(6-methylpyridin-2-yl)amino][4-(trifluoromethyl)phenyl]methyl}quinolin-8-ol lies in its combination of structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

7-[[(6-methylpyridin-2-yl)amino]-[4-(trifluoromethyl)phenyl]methyl]quinolin-8-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18F3N3O/c1-14-4-2-6-19(28-14)29-20(16-7-10-17(11-8-16)23(24,25)26)18-12-9-15-5-3-13-27-21(15)22(18)30/h2-13,20,30H,1H3,(H,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUHLXTYKRKEJDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(C2=CC=C(C=C2)C(F)(F)F)C3=C(C4=C(C=CC=N4)C=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound was prepared by both method A and method B presented for the compound of Example 1 with the change that 4-trifluoromethyl benzaldehyde (Sigma), 2-amino-6-picoline and 8-hydroxy-quinoline were used as starting materials. Product obtained (method B): C23H18F3N3O (MW: 409.1); 229 mg, 32.5%); m.p.: 136-138° C.; HPLC (CH3CN/H2O 70:30 Phenomenex C18 254 nm): Tr=10.18 min.
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